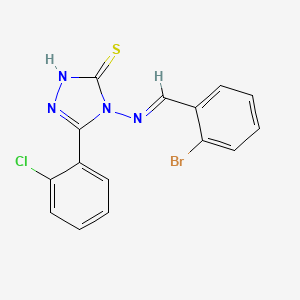

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showcasing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of triazole compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of triazole compounds. The compound 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . Further investigations are required to elucidate the mechanisms by which this compound exerts its anticancer effects.

Agricultural Applications

The agricultural sector is also exploring the use of triazole compounds as fungicides and herbicides. The specific compound has shown efficacy in controlling fungal pathogens that affect crops. Field trials have demonstrated its effectiveness in preventing fungal infections in various plants, thereby enhancing crop yields and quality .

Case Studies

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- 4-((2-Chlorobenzylidene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione

- 4-((2-Fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- 4-((2-Methylbenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the triazole ring and thione group provides a distinct set of properties that can be exploited in various applications .

Biological Activity

The compound 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478254-21-6) is a synthetic organic molecule belonging to the triazole class, characterized by its unique chemical structure that includes a thione functional group and various aromatic substituents. Its molecular formula is C16H13BrClN4S, indicating the presence of halogens and heteroatoms that contribute to its biological activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific substituents to optimize biological properties. The triazole ring is particularly significant due to its role in interacting with biological targets.

Key Structural Features

- Triazole Ring : Essential for biological activity.

- Thione Group : Enhances interaction with enzymes.

- Aromatic Substituents : Influence binding affinity and specificity.

Biological Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial , antifungal , and antitumor activities. The specific compound has shown promise in inhibiting various bacterial strains through interactions with microbial enzymes.

Antimicrobial Properties

Studies have demonstrated that this compound effectively inhibits bacterial growth by disrupting essential metabolic pathways. The compound's mechanism of action involves:

- Binding to target enzymes within bacterial cells.

- Disrupting cell wall synthesis and metabolic processes.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1,2,4-triazole-3-thione | Basic triazole-thione structure | Antimicrobial activity against various strains |

| 5-(Benzylideneamino)-1H-1,2,4-triazole | Similar imine linkage; variations in substituents | Exhibits antifungal properties |

| 3-(Chlorophenyl)-1H-1,2,4-triazole | Lacks thione but retains triazole core | Antibacterial properties |

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxicity and antimicrobial efficacy of this compound against various pathogens. For instance:

- Cytotoxicity Testing : The compound was tested on human cancer cell lines (e.g., MDA-MB-231 and PC3), showing low cytotoxicity with IC50 values above 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies suggest that the triazole ring plays a crucial role in binding affinity towards microbial targets. These studies indicate that:

- Hydrogen bonding and hydrophobic interactions are key to the compound's efficacy.

Properties

CAS No. |

478254-12-5 |

|---|---|

Molecular Formula |

C15H10BrClN4S |

Molecular Weight |

393.7 g/mol |

IUPAC Name |

4-[(E)-(2-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10BrClN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |

InChI Key |

DTEZEHPRWZOWFF-GIJQJNRQSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.